molecular formula C8H8F3N B1301044 2-Methyl-3-(trifluoromethyl)aniline CAS No. 54396-44-0

2-Methyl-3-(trifluoromethyl)aniline

Cat. No. B1301044
CAS RN: 54396-44-0
M. Wt: 175.15 g/mol
InChI Key: TWLDBACVSHADLI-UHFFFAOYSA-N
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Patent
US04209464

Procedure details

Add 70 ml of water, 150 ml of glacial acetic acid and 100 g. of 3-amino-4-chloro-2-methylthiomethylbenzotrifluoride to a three-necked round bottom flask fitted with mechanical stirrer and condenser. Then add 535 g. of washed and neutralized Raney active nickel catalyst (Grace no. 28 in water). Heat to reflux (98° C.-100° C.) for 20 hours. Steam distill to obtain the title compound.
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
3-amino-4-chloro-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][C:3]1[C:4]([CH2:14]SC)=[C:5]([C:10]([F:13])([F:12])[F:11])[CH:6]=[CH:7][C:8]=1Cl>C(O)(=O)C>[NH2:2][C:3]1[C:4]([CH3:14])=[C:5]([C:10]([F:11])([F:12])[F:13])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
3-amino-4-chloro-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=CC1Cl)C(F)(F)F)CSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then add 535 g
WASH
Type
WASH
Details
of washed
TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (98° C.-100° C.) for 20 hours
Duration
20 h
DISTILLATION
Type
DISTILLATION
Details
Steam distill

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C=CC1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.